molecular formula C16H17N5O7 B115780 Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 145195-58-0

Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B115780
CAS RN: 145195-58-0
M. Wt: 391.34 g/mol
InChI Key: ULIVORQJLJKPHQ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester, also known as NBD-X, is a building block used to prepare peptide conjugates and other bioconjugates .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N4O5 . The InChI string is InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.26 . It has a melting point of 152 - 154°C, a predicted boiling point of 559.4±60.0 °C, and a density of 1.462 . It’s slightly soluble in DMSO and Methanol . The compound is a solid form and has a very dark orange color .

Scientific Research Applications

Fluorescence Microscopy

This compound is used as a fluorescent probe in microscopy to study cell membranes . Its ability to emit fluorescence allows researchers to track and visualize the dynamics of fatty acids and sterol carrier proteins within cellular membranes.

Biochemical Assays

In biochemical assays, it serves as a marker to investigate the binding sites of fatty acid and sterol carrier proteins . This application is crucial for understanding the transport and cellular functions of lipids.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301+H311+H331-H315-H319-H335 . Precautionary measures include P261-P280-P301+P310-P302+P352+P312-P304+P340+P311-P305+P351+P338 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVORQJLJKPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbd-X, SE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 4
Reactant of Route 4
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 5
Reactant of Route 5
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 6
Reactant of Route 6
Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester

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